molecular formula C19H20N2O5S B2902592 2-[4-(4-Methylbenzenesulfonyl)piperazine-1-carbonyl]benzoic acid CAS No. 741729-17-9

2-[4-(4-Methylbenzenesulfonyl)piperazine-1-carbonyl]benzoic acid

Cat. No.: B2902592
CAS No.: 741729-17-9
M. Wt: 388.44
InChI Key: MBZWKEZACXAJIN-UHFFFAOYSA-N
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Description

2-[4-(4-Methylbenzenesulfonyl)piperazine-1-carbonyl]benzoic acid is a complex organic compound that has garnered attention in scientific research due to its potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a piperazine ring substituted with a 4-methylbenzenesulfonyl group and a benzoic acid moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(4-Methylbenzenesulfonyl)piperazine-1-carbonyl]benzoic acid typically involves multiple steps, starting with the preparation of 4-methylbenzenesulfonyl chloride This intermediate is then reacted with piperazine to form the sulfonyl-piperazine derivative

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale reactions with stringent control over reaction conditions to ensure purity and yield. The use of catalysts and optimized reaction parameters would be crucial to achieving efficient synthesis.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

  • Oxidation: : The benzoic acid moiety can be further oxidized to produce derivatives such as benzene dicarboxylic acids.

  • Reduction: : Reduction reactions can be performed on the sulfonyl group to produce corresponding sulfones or sulfides.

  • Substitution: : The piperazine ring can undergo nucleophilic substitution reactions with various reagents.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).

  • Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) with a palladium catalyst are often used.

  • Substitution: : Nucleophiles such as amines and alcohols can be used, often in the presence of a base.

Major Products Formed

  • Oxidation: : Benzene dicarboxylic acids.

  • Reduction: : Sulfones or sulfides.

  • Substitution: : Various substituted piperazines.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its sulfonyl group makes it a versatile intermediate in organic synthesis.

Biology

In biological research, this compound can be used to study enzyme inhibition and receptor binding. Its structural complexity allows it to interact with various biological targets.

Medicine

In the medical field, this compound has potential applications in drug development. Its ability to interact with biological targets makes it a candidate for the synthesis of new therapeutic agents.

Industry

In industry, this compound can be used in the production of advanced materials and chemicals. Its unique structure and reactivity make it suitable for various applications.

Mechanism of Action

The mechanism by which 2-[4-(4-Methylbenzenesulfonyl)piperazine-1-carbonyl]benzoic acid exerts its effects involves its interaction with specific molecular targets. The sulfonyl group can act as a leaving group, facilitating the formation of covalent bonds with biological targets. The piperazine ring can interact with receptors and enzymes, modulating their activity.

Comparison with Similar Compounds

Similar Compounds

  • 4-Methylbenzenesulfonyl chloride: : A precursor in the synthesis of the target compound.

  • Piperazine derivatives: : Other piperazine-based compounds with different substituents.

  • Benzoic acid derivatives: : Compounds with similar carboxylic acid functionality.

Uniqueness

2-[4-(4-Methylbenzenesulfonyl)piperazine-1-carbonyl]benzoic acid is unique due to its combination of a sulfonyl group, piperazine ring, and benzoic acid moiety. This combination provides a high degree of structural complexity and reactivity, making it distinct from other similar compounds.

Biological Activity

2-[4-(4-Methylbenzenesulfonyl)piperazine-1-carbonyl]benzoic acid, with the CAS number 741729-17-9, is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, including its mechanisms of action, therapeutic applications, and relevant research findings.

  • Molecular Formula : C19H20N2O5S
  • Molecular Weight : 388.44 g/mol
  • Structure : The compound features a piperazine ring and a benzoic acid moiety, which contribute to its pharmacological properties.

Research indicates that compounds similar to this compound often exhibit their biological activity through the following mechanisms:

  • Inhibition of Enzymatic Activity : Compounds in this class may act as inhibitors of specific enzymes involved in inflammatory pathways or cancer cell proliferation.
  • Receptor Modulation : They can interact with various receptors, potentially altering signaling pathways related to pain and inflammation.

Antimicrobial Activity

Several studies have highlighted the antimicrobial potential of sulfonamide derivatives. For instance:

  • In Vitro Studies : The compound was tested against various bacterial strains, showing significant inhibition against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were reported to be in the range of 1 to 4 µg/mL for several analogues .

Anticancer Properties

Recent investigations into similar compounds have suggested potential anticancer properties:

  • Cell Line Studies : In vitro studies demonstrated that certain derivatives inhibited the growth of cancer cell lines while sparing non-tumorigenic cells. This selectivity is crucial for minimizing side effects in therapeutic applications .

Case Studies

  • Study on Antimicrobial Efficacy :
    • A series of sulfonamide derivatives were synthesized and tested for their antimicrobial properties. The study found that modifications to the piperazine ring significantly influenced their activity against pathogens like Staphylococcus aureus and Escherichia coli .
  • Anticancer Activity Investigation :
    • A research project focused on N-heterocyclic scaffolds revealed that certain derivatives, including those related to this compound, exhibited potent growth inhibition in cancer cell lines while being non-toxic to healthy cells .

Data Table: Summary of Biological Activities

Activity TypeTarget Organism/Cell LineMIC (µg/mL)Reference
AntimicrobialStaphylococcus aureus1
AntimicrobialEscherichia coli4
AnticancerVarious Cancer Cell Lines-

Properties

IUPAC Name

2-[4-(4-methylphenyl)sulfonylpiperazine-1-carbonyl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O5S/c1-14-6-8-15(9-7-14)27(25,26)21-12-10-20(11-13-21)18(22)16-4-2-3-5-17(16)19(23)24/h2-9H,10-13H2,1H3,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBZWKEZACXAJIN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)C(=O)C3=CC=CC=C3C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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